molecular formula C40H74N2O6 B14451045 N,N'-Vinylenebis(stearic acid carbamic acid anhydride) CAS No. 73622-90-9

N,N'-Vinylenebis(stearic acid carbamic acid anhydride)

Katalognummer: B14451045
CAS-Nummer: 73622-90-9
Molekulargewicht: 679.0 g/mol
InChI-Schlüssel: GTQGVIPKDAACPM-ULDVOPSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes stearic acid and carbamic acid anhydride moieties linked by a vinylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) typically involves the reaction of stearic acid with carbamic acid derivatives under controlled conditions. One common method includes the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Vinylenebis(stearic acid carbamic acid anhydride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, often requiring the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include carboxylic acids, esters, and amides, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N,N’-Vinylenebis(stearic acid carbamic acid anhydride) has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acid anhydrides and carbamic acid derivatives, such as acetic anhydride and carbamic acid itself .

Uniqueness

N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is unique due to its specific structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

73622-90-9

Molekularformel

C40H74N2O6

Molekulargewicht

679.0 g/mol

IUPAC-Name

[(E)-2-(octadecanoyloxycarbonylamino)ethenyl]carbamoyl octadecanoate

InChI

InChI=1S/C40H74N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(43)47-39(45)41-35-36-42-40(46)48-38(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,45)(H,42,46)/b36-35+

InChI-Schlüssel

GTQGVIPKDAACPM-ULDVOPSXSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCCCCCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)NC=CNC(=O)OC(=O)CCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.